Reveromycin D - 144860-70-8

Reveromycin D

Catalog Number: EVT-1465589
CAS Number: 144860-70-8
Molecular Formula: C37H54O11
Molecular Weight: 674.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Reveromycin D is a bacterial metabolite originally isolated from Streptomyces. It inhibits EGF-induced mitogenic activity in Balb/MK cells and has pH-dependent antifungal activity against C. albicans (MICs = 2 and >500 μg/ml at pH 3 and 7.4, respectively). Reveromycin D also inhibits proliferation of KB and K562 cells (IC50s = 1.6 and 1.3 μg/ml, respectively).

Overview

Reveromycin D is a member of the reveromycin family, which are polyketide-derived antibiotics produced by certain Streptomyces species. Reveromycin D has garnered attention due to its potential as an anticancer agent and its unique structural features. It is classified as a secondary metabolite, primarily noted for its bioactive properties against various cell lines.

Source

Reveromycin D is primarily isolated from Streptomyces reveromyceticus, a bacterium known for producing various bioactive compounds. The production of reveromycin D can be enhanced through specific fermentation conditions, including the use of certain plant extracts that stimulate the biosynthetic gene clusters responsible for its synthesis .

Classification

Reveromycin D belongs to the class of natural products known as polyketides. These compounds are characterized by their complex structures and diverse biological activities, making them significant in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of reveromycin D can be approached through both chemical and biosynthetic methods. The biosynthetic route involves manipulating the Streptomyces gene clusters responsible for producing reveromycins. Researchers have successfully cloned and expressed these gene clusters to enhance the yield of reveromycin D under optimized fermentation conditions .

Technical Details

The biosynthesis typically involves the following steps:

  • Gene Cloning: The reveromycin biosynthetic gene cluster is cloned into suitable expression vectors.
  • Fermentation: The engineered strains are cultured in specific media, such as those enriched with tomato extract, which significantly boosts production.
  • Extraction and Purification: After fermentation, reveromycin D is extracted using solvents like ethyl acetate and purified through chromatographic techniques .
Molecular Structure Analysis

Structure

Reveromycin D features a complex molecular structure characterized by a spiroacetal core and multiple functional groups, which contribute to its biological activity. The structure can be represented as follows:

C24H34O8\text{C}_{24}\text{H}_{34}\text{O}_{8}

Data

The molecular weight of reveromycin D is approximately 446.52 g/mol. Its structural complexity includes several chiral centers, which are crucial for its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Reveromycin D undergoes various chemical reactions that modify its structure and enhance its biological activity. Key reactions include:

  • Hydroxylation: Catalyzed by cytochrome P450 enzymes, this reaction introduces hydroxyl groups at specific positions on the molecule.
  • Esterification: This reaction modifies hydroxyl groups to form esters, impacting solubility and biological activity .

Technical Details

For example, hydroxylation at the C18 position has been shown to significantly enhance the anticancer properties of reveromycin derivatives . The reactions are typically monitored using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Mechanism of Action

Process

Reveromycin D exerts its biological effects primarily by inhibiting protein synthesis in target cells. It specifically targets isoleucyl-tRNA synthetase, an essential enzyme in the translation process of protein synthesis. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells .

Data

Studies have demonstrated that reveromycin D exhibits potent inhibitory effects on isoleucyl-tRNA synthetase with an IC50 value in the low nanomolar range, indicating strong activity against this enzyme .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Reveromycin D typically appears as a white to off-white solid.
  • Solubility: It shows varying solubility in organic solvents, which can be influenced by modifications during synthesis.

Chemical Properties

  • Stability: Reveromycin D is sensitive to light and heat, necessitating careful handling during storage and experimentation.
  • Melting Point: Specific melting point data for reveromycin D is not widely reported but can be inferred from related compounds within the reveromycin family.
Applications

Reveromycin D has several scientific applications:

  • Anticancer Research: Due to its ability to inhibit protein synthesis, it is being studied as a potential therapeutic agent against various cancers.
  • Antibiotic Development: As part of the reveromycin family, it contributes to ongoing research into new antibiotics derived from natural products .
  • Biosynthetic Studies: Its production mechanisms provide insights into polyketide biosynthesis, aiding in the engineering of other bioactive compounds.
Introduction to Reveromycin D

Discovery and Taxonomic Origin of Reveromycin D

Reveromycin D was first isolated alongside other reveromycins (A, B, C, and E) from the fermentation broth of Streptomyces sp. SN-593 (later reclassified as Actinacidiphila reveromycinica SN-593) during screenings for antitumor and antifungal metabolites in the early 1990s [1] [4]. This actinomycete strain was originally recovered from a soil sample collected in Japan. Taxonomic identification involved morphological characterization, metabolic profiling, and 16S rRNA gene sequencing, confirming its placement within the Streptomycetaceae family—a prolific source of bioactive secondary metabolites [1] [6]. The production of Reveromycin D under specific submerged fermentation conditions highlights the influence of nutrient composition and growth parameters on the yield of minor reveromycin congeners [2]. Unlike Reveromycin A, which has been the focus of numerous studies, detailed reports on the isolation quantities, fermentation optimization, and ecological triggers for Reveromycin D biosynthesis remain limited, indicating a significant research gap.

Table 1: Taxonomic and Discovery Details of Reveromycin D

CharacteristicDetail
Producing MicroorganismStreptomyces sp. SN-593 / Actinacidiphila reveromycinica SN-593
Source MaterialSoil sample (Japan)
Discovery TimelineEarly 1990s
Compound ClassPolyketide-derived spiroketal
Co-isolated AnalogsReveromycins A, B, C, E

Structural Classification Within the Reveromycin Family

Reveromycin D belongs to the reveromycin family, characterized by a highly oxygenated 6,6- or 5,6-spiroketal core structure central to their biological activity. Key structural features defining this family include:

  • Core Spiroketal System: Reveromycin D possesses a 6,6-spiroketal core identical to Reveromycin A, contributing to conformational rigidity and molecular recognition [3] [4].
  • Peripheral Functional Groups: It features two polyene carboxylic acid side chains (C1-C10 triene acid and C20-C24 diene acid) and a hemisuccinate moiety esterified to the core. Crucially, Reveromycin D differs from Reveromycin A in the structure or substitution pattern of its alkyl side chains (e.g., shorter chain length or absence of specific hydroxylations) [2] [3].
  • Stereochemistry: The molecule contains multiple chiral centers, with configurations (e.g., at C12, C18) critical for its three-dimensional shape and bioactivity. Absolute configurations are inferred to be consistent with biosynthetic logic shared with Reveromycin A [2].
  • Structural Instability: Like Reveromycin A, the D analog is susceptible to acid-catalyzed spiroketal rearrangement. The hemisuccinate moiety at C18 contributes to kinetic instability, potentially rearranging to a thermodynamically favored 5,6-spiroketal isomer with diminished bioactivity [2] [4].

Table 2: Structural Features of Reveromycin D vs. Key Analogs

Structural ElementReveromycin DReveromycin AReveromycin B
Spiroketal Core Type6,6-spiroketal (Isomer I)6,6-spiroketal (Isomer I)5,6-spiroketal (Isomer III)
C1-C10 ChainTriene carboxylic acidTriene carboxylic acidTriene carboxylic acid
C20-C24 ChainDiene carboxylic acidDiene carboxylic acidDiene carboxylic acid
C18 SubstituentHemisuccinateHemisuccinateFree OH (rearrangement product)
Key Alkyl Side ChainsShorter/Simpler chainsButyl chain at C18Methyl groups
Predominant StabilityModerate (kinetically trapped)Low (prone to rearrange)High (thermodynamic product)

The precise structural elucidation of Reveromycin D relied heavily on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC), comparing its spectral data with those of Reveromycin A and B [2] [3].

Biological and Pharmacological Significance in Natural Product Research

Reveromycin D exhibits biological activities aligned with, though typically less potent than, its well-studied analog Reveromycin A. Its significance stems primarily from two domains:

  • Targeted Inhibition of Eukaryotic Protein Synthesis:Reveromycin D, like other reveromycins, acts as a selective inhibitor of cytoplasmic isoleucyl-tRNA synthetase (IleRS) in eukaryotic cells [3] [9]. Structural studies of Reveromycin A bound to Saccharomyces cerevisiae IleRS (ScIleRS) reveal that reveromycins occupy the tRNAIle binding site within the Rossmann-fold catalytic domain [9]. The molecule partially mimics key interactions of the tRNA 3'-CCA end, utilizing its carboxylic acid groups (C1, C24, C4') to form critical ionic bonds and hydrogen bonds with conserved residues (e.g., Arg454, Arg462, backbone of KMSKS loop) [3] [9]. This binding is synergistically enhanced by the presence of the intermediate isoleucyl-adenylate (Ile-AMP) in the active site, effectively competing with tRNAIle and halting protein synthesis. Crucially, eukaryotic IleRS is targeted with high selectivity over prokaryotic enzymes, explaining the low direct antibacterial activity but potent antifungal and anti-eukaryotic cell effects [9] [10].

  • Bioactivity Profile and Therapeutic Potential:

  • Antifungal Activity: Reveromycin D displays growth-inhibitory effects against various plant-pathogenic fungi, including Botrytis cinerea (gray mold) and Penicillium italicum (blue mold). Its activity is significantly enhanced under acidic conditions (pH < 7.0), mirroring the behavior of Reveromycin A [6]. In this acidic milieu, protonation of Reveromycin D's carboxyl groups reduces its polarity, facilitating increased cellular uptake. Once internalized, it inhibits fungal IleRS, disrupting protein synthesis. Studies show Reveromycin D can suppress postharvest fungal diseases on fruit models, though its efficacy is generally lower than Reveromycin A [6].
  • Osteoclast-Specific Apoptosis: While direct studies on Reveromycin D are sparse, reveromycins generally exploit acidic microenvironments. Mature osteoclasts actively resorb bone by secreting protons into resorption lacunae (pH ~4.5). Reveromycin D is expected to be selectively taken up by osteoclasts under these acidic conditions. Intracellularly, it inhibits IleRS, triggering apoptosis specifically in these bone-resorbing cells while sparing osteoblasts and precursor cells residing at physiological pH [4] [5]. This mechanism underpins the potential of Reveromycin D analogs in treating osteolytic diseases like osteoporosis and cancer bone metastasis, where excessive osteoclast activity is pathological [4] [5].
  • Potential Anticancer Effects (Indirect): By eliminating osteoclasts that support tumor growth in bone marrow niches, Reveromycin D could indirectly hinder bone metastasis progression. Furthermore, the acidic tumor microenvironment generated by glycolytic cancer cells and nearby osteoclasts might sensitize some tumors to Reveromycin D uptake and cytotoxicity, similar to findings for Reveromycin A in multiple myeloma models [5].

Table 3: Documented Biological Activities of Reveromycin D

ActivityMechanism/EvidenceSignificance/Application Potential
IleRS InhibitionCompetitive inhibition at tRNA binding site (inferred from Reveromycin A studies)Basis for eukaryotic cell toxicity; antifungal & anticancer potential
Antifungal ActivityGrowth inhibition of B. cinerea, P. italicum; enhanced at low pHBiocontrol agent for postharvest fruit diseases
Anti-osteoclastic ActivitySelective uptake & apoptosis induction in acid-producing osteoclasts (inferred)Target for osteoporosis, bone metastasis, periodontitis
Acid-dependent CytotoxicityIncreased cellular uptake under acidic conditions (pH 6.0-6.8)Exploits pathological microenvironments (tumors, resorption pits)

Properties

CAS Number

144860-70-8

Product Name

Reveromycin D

IUPAC Name

(2E,4S,5S,6E,8E)-10-[(2S,3S,6R,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid

Molecular Formula

C37H54O11

Molecular Weight

674.8 g/mol

InChI

InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36-,37+/m0/s1

InChI Key

VYOFNCHDOAZCMT-XKAHJHDZSA-N

SMILES

CCCCCC1(CC(OC2(C1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O

Synonyms

REVEROMYCIN D

Canonical SMILES

CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O

Isomeric SMILES

CCCCC[C@@]1(CC[C@@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.